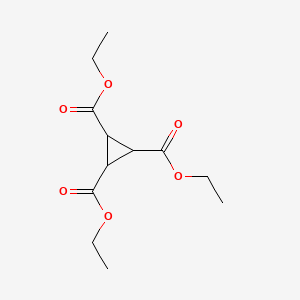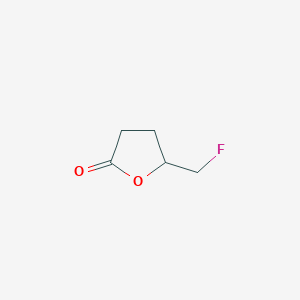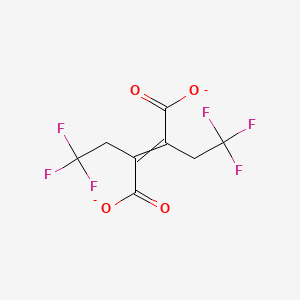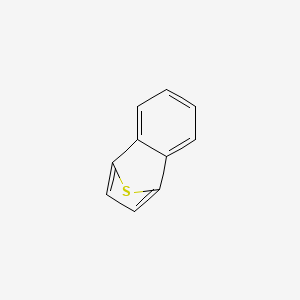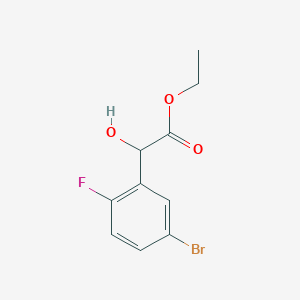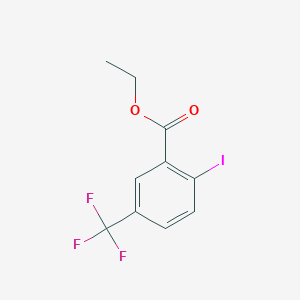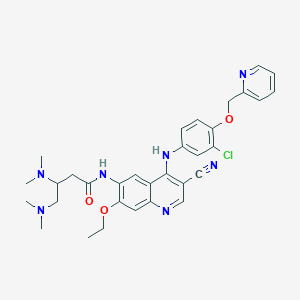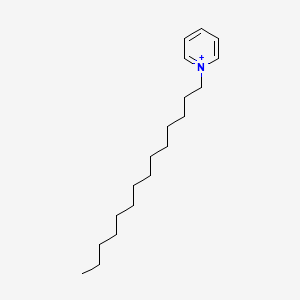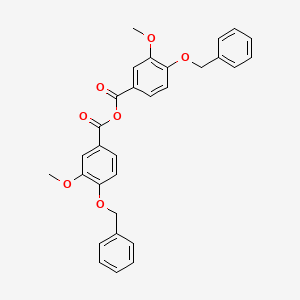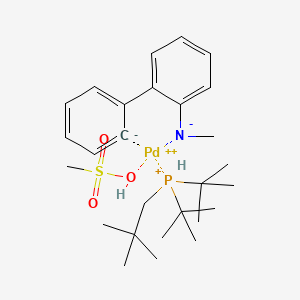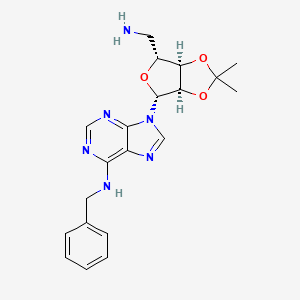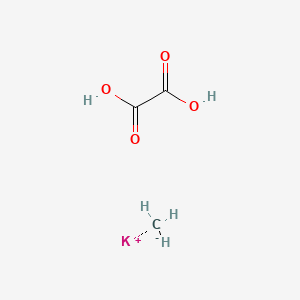![molecular formula C30H34O5 B14754736 (1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)
(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[980013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde” is a complex organic molecule characterized by multiple functional groups, including hydroxyl groups, aldehyde groups, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tricyclic core, introduction of functional groups, and final modifications to achieve the desired stereochemistry. Common synthetic routes may include:
Cyclization reactions: to form the tricyclic core.
Functional group transformations: to introduce hydroxyl and aldehyde groups.
Stereoselective reactions: to ensure the correct configuration of chiral centers.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Scale-up procedures: to transition from laboratory-scale synthesis to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of aldehyde groups to primary alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated derivatives, ethers.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as a catalyst in organic reactions.
Biology
Biological probes: Used to study biological pathways and interactions.
Enzyme inhibitors: Potential inhibitors of specific enzymes.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic agents: Possible use in treating diseases.
Industry
Materials science: Used in the development of new materials with unique properties.
Chemical sensors: Potential use in the design of sensors for detecting specific analytes.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function.
Altering cellular pathways: Affecting signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde: Similar in structure but with different functional groups.
Other tricyclic compounds: Compounds with similar tricyclic cores but varying substituents.
Uniqueness
Functional group diversity: The presence of multiple functional groups in the compound.
Stereochemistry: The specific configuration of chiral centers.
Unique applications in various fields due to its complex structure.
Properties
Molecular Formula |
C30H34O5 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde |
InChI |
InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24+,30+/m1/s1 |
InChI Key |
SCJBVAONMYLOHE-WWPAVAPFSA-N |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C[C@]2([C@H](CC1)[C@@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |
Canonical SMILES |
CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


